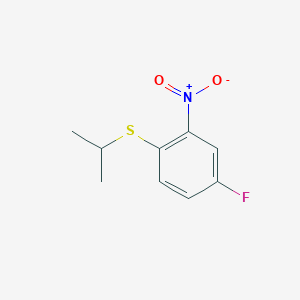
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is an organic compound with the molecular formula C9H10FNO2S and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a fluorine atom, a nitro group, and an isopropyl group attached to a phenyl ring, along with a sulfane (sulfur) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane typically involves the reaction of 4-fluoro-2-nitrophenyl halides with isopropyl thiolates under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistent quality and yield. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-nitrophenyl)(isopropyl)sulfane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfur moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-3-nitrophenyl)(isopropyl)sulfane: Similar structure but with the nitro group in a different position.
(4-Fluoro-2-nitrophenyl)(methyl)sulfane: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(4-Fluoro-2-nitrophenyl)(isopropyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C9H10FNO2S |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-fluoro-2-nitro-1-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H10FNO2S/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 |
InChI Key |
JRNGHEGVDZADIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)

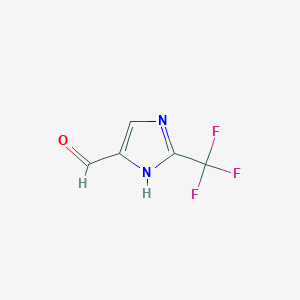
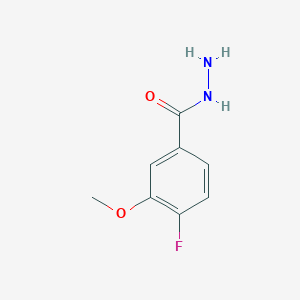
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)


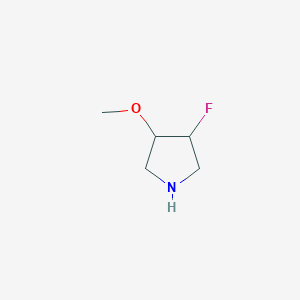
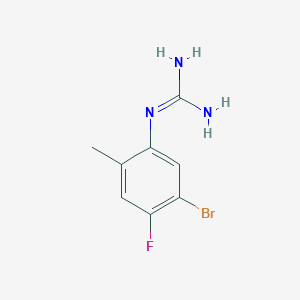

![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)

![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
